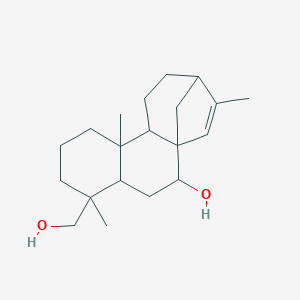
Sideridiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sideridiol belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Neuroprotective Properties
1.1 Mechanism Against Amyloid Beta Aggregation
Sideridiol has been identified as a key compound in combating amyloid beta (Aβ) aggregation, a hallmark of Alzheimer’s disease (AD). Research indicates that this compound promotes non-amyloidogenic processing of amyloid precursor protein (APP) and reduces total and hyperphosphorylated tau levels in cellular models of AD. In studies involving Caenorhabditis elegans models, this compound treatment resulted in a significant reduction in Aβ aggregates and delayed paralysis rates, suggesting its potential as a neuroprotective agent against dementia .
1.2 Clinical Studies
A double-blind, randomized clinical trial demonstrated that supplementation with Sideritis scardica extract, rich in this compound, improved cognitive performance in healthy volunteers. This study highlighted the compound's ability to alleviate stress-induced impairments in executive functioning . Additionally, another clinical trial noted that combining Sideritis scardica with Bacopa monnieri positively affected mental performance in subjects with mild cognitive impairment (MCI) .
Antioxidant Activity
2.1 Redox Status Improvement
This compound exhibits significant antioxidant properties, contributing to its therapeutic potential. A study on SidTea+, an extract containing this compound, showed improvements in total antioxidant capacity (TAC) and reductions in lipid peroxidation levels after four weeks of supplementation. Participants experienced decreased systolic blood pressure and improved cardiorespiratory capacity, indicating broader health benefits beyond cognitive function .
2.2 Mechanistic Insights
The antioxidative effects of this compound are likely mediated through interactions with redox-sensitive molecular signaling pathways such as NF-kB and Nrf2. These mechanisms enable the compound to mitigate oxidative stress effectively, which is crucial for maintaining cellular health and preventing neurodegeneration .
Cancer Research
3.1 Antiproliferative Effects
Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. In MCF-7 breast cancer cells, this compound exhibited moderate antiproliferative activity comparable to that of 5-fluorouracil, a standard chemotherapy drug . This suggests potential applications for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Propiedades
Número CAS |
19891-25-9 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-2-ol |
InChI |
InChI=1S/C20H32O2/c1-13-10-20-11-14(13)5-6-15(20)19(3)8-4-7-18(2,12-21)16(19)9-17(20)22/h10,14-17,21-22H,4-9,11-12H2,1-3H3 |
Clave InChI |
BATFJLLEMUIAJD-PHUPPTAPSA-N |
SMILES |
CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
SMILES isomérico |
CC1=C[C@]23C[C@H]1CC[C@H]2[C@@]4(CCC[C@]([C@H]4C[C@@H]3O)(C)CO)C |
SMILES canónico |
CC1=CC23CC1CCC2C4(CCCC(C4CC3O)(C)CO)C |
melting_point |
196-197°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















